molecular formula C11H15ClN2O2 B13639352 (2S,3S)-3-phenyloxolane-2-carbohydrazide hydrochloride

(2S,3S)-3-phenyloxolane-2-carbohydrazide hydrochloride

Cat. No.: B13639352
M. Wt: 242.70 g/mol
InChI Key: BEJPDYQXZUTXTJ-IYPAPVHQSA-N
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Description

(2S,3S)-3-phenyloxolane-2-carbohydrazide hydrochloride is a chemical compound that belongs to the class of oxolane derivatives It is characterized by the presence of a phenyl group attached to the oxolane ring and a carbohydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3S)-3-phenyloxolane-2-carbohydrazide hydrochloride typically involves the following steps:

    Formation of the Oxolane Ring: The oxolane ring can be synthesized through a cyclization reaction involving a suitable diol and an acid catalyst.

    Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts alkylation reaction using benzene and an appropriate alkylating agent.

    Formation of the Carbohydrazide Moiety: The carbohydrazide group can be synthesized by reacting the oxolane derivative with hydrazine hydrate under reflux conditions.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

(2S,3S)-3-phenyloxolane-2-carbohydrazide hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the phenyl group or the oxolane ring using reagents like sodium methoxide or potassium cyanide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted oxolane derivatives.

Scientific Research Applications

(2S,3S)-3-phenyloxolane-2-carbohydrazide hydrochloride has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anticancer properties.

    Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex molecules.

    Biological Studies: It is used in biochemical assays to study enzyme interactions and inhibition.

    Industrial Applications: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2S,3S)-3-phenyloxolane-2-carbohydrazide hydrochloride involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting key enzymes or receptors involved in disease pathways. The carbohydrazide moiety can form hydrogen bonds with active sites, while the phenyl group can engage in hydrophobic interactions, enhancing binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • (2S,3S)-3-phenyloxolane-2-carbohydrazide
  • (2S,3S)-3-phenyloxolane-2-carboxylic acid
  • (2S,3S)-3-phenyloxolane-2-carboxamide

Uniqueness

(2S,3S)-3-phenyloxolane-2-carbohydrazide hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the carbohydrazide moiety differentiates it from other oxolane derivatives, providing unique opportunities for chemical modifications and applications.

Properties

Molecular Formula

C11H15ClN2O2

Molecular Weight

242.70 g/mol

IUPAC Name

(2S,3S)-3-phenyloxolane-2-carbohydrazide;hydrochloride

InChI

InChI=1S/C11H14N2O2.ClH/c12-13-11(14)10-9(6-7-15-10)8-4-2-1-3-5-8;/h1-5,9-10H,6-7,12H2,(H,13,14);1H/t9-,10-;/m0./s1

InChI Key

BEJPDYQXZUTXTJ-IYPAPVHQSA-N

Isomeric SMILES

C1CO[C@@H]([C@@H]1C2=CC=CC=C2)C(=O)NN.Cl

Canonical SMILES

C1COC(C1C2=CC=CC=C2)C(=O)NN.Cl

Origin of Product

United States

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